ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
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Overview
Description
Ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a complex organic compound. It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their biological properties and potential to be the target . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .Scientific Research Applications
New Strategy for Indole Synthesis
A study by Tani et al. (1996) developed a new strategy for indole synthesis utilizing ethyl pyrrole-2-carboxylate, demonstrating the compound's significance in synthesizing functionalized indoles. The method outlined involves reacting ethyl pyrrole-2-carboxylate with succinic anhydride or 3-methoxycarbonylpropionyl chloride to yield a C4-succinyl derivative, which serves as a key intermediate for further indole synthesis Tani et al., 1996.
Pyrrolocarbazole Analogs Synthesis
Fousteris et al. (2004) described the synthesis of pyrrolo[2,3-a]carbazoles derivatives using Fischer indole cyclization conditions, emphasizing the use of ethyl 7-oxo-4,5,6,7-tetrahydroindole-2-carboxylate as a precursor. This approach underscores the adaptability of the compound in generating complex heterocyclic structures Fousteris et al., 2004.
Acid-catalysed Indole-pyrrole Condensations
Research by Chunchatprasert and Shannon (1994) explored the acid-catalysed condensation reactions involving indole and ethyl pyrrole derivatives, leading to the formation of pyrrolo[2,3-b]carbazoles. This study illustrates the compound's utility in generating diverse heterocyclic architectures through condensation reactions Chunchatprasert & Shannon, 1994.
Knorr's Pyrrole Synthesis Variation
Zhang et al. (2010) discovered a variant of Knorr's pyrrole synthesis that unexpectedly involves acetone, forming N-aryl-5-methyl-pyrrole-3-carboxylates. This highlights the potential of using ethyl 3-bromopyruvate and anilines for N-aryl-indole-3-carboxylate synthesis, demonstrating the compound's role in innovative synthetic routes Zhang et al., 2010.
Mechanism of Action
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Safety and Hazards
Future Directions
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Properties
IUPAC Name |
ethyl 6-acetyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-20-16(19)15-12-9-11(21-10(2)18)6-7-13(12)17-8-4-5-14(15)17/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJNAQHVRTUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C3=C1C=C(C=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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